Tritylhydrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tritylhydrazine derivatives involves several key strategies, including the reaction of hydrazine with trityl chloride polymers to produce polymer-bound N-tritylhydrazines. These compounds can then be employed in the solid phase synthesis of partially protected peptide hydrazides, demonstrating the utility of tritylhydrazine in peptide chemistry (Stavropoulos et al., 2004).

Molecular Structure Analysis

The molecular structure of tritylhydrazine derivatives can be intricate, with crystallography studies providing insights into their configuration. For instance, compounds such as 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide have been characterized using spectroscopic methods and density functional theory (DFT), revealing detailed information about their molecular structure and potential for applications in fields like anticancer research (Ramaiah et al., 2019).

Chemical Reactions and Properties

Tritylhydrazine and its derivatives undergo various chemical reactions, highlighting their reactivity and utility in synthetic chemistry. For instance, the cooperative action of methylhydrazine with a tris(N-heterocyclic thioamidate) Cobalt(III) complex has been utilized for the chemoselective reduction of nitroarenes to arylamines, showcasing the chemical versatility of tritylhydrazine derivatives (Ioannou et al., 2021).

Applications De Recherche Scientifique

Peptide Synthesis : Tritylhydrazine is used in the solid-phase synthesis of partially protected peptide hydrazides. Polymer-bound tritylhydrazines are effective in this process (Stavropoulos, Gatos, Magafa, & Barlos, 2004).

Antitumor Properties : Triazene compounds, which include chemicals related to tritylhydrazine, have been studied for their antitumor and mutagenic properties. Their biological effects are influenced by DNA repair systems such as MGMT, MMR, and BER (Marchesi et al., 2007).

Insecticide Development : Tritylhydrazine is recognized as a novel insecticide that imitates the action of ecdysteroidal and juvenile hormones. It is notably toxic to lepidopteran pests while being safe for beneficial insects (Dhadialla, Carlson, & Le, 1998).

Cancer Treatment : A derivative of tritylhydrazine, 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine, shows potential as an antineoplastic agent for treating various cancers, including leukemia and solid tumors (Shyam et al., 1993).

Synthesis of Heterocyclic Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is utilized in synthesizing new heterocyclic compounds with potential biological activity, including antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

Blood Cell Research : Tritylhydrazine exposure is used to study in vitro red cell aging mechanisms, particularly focusing on hemoglobin oxidation in newborn red blood cells (Shahal et al., 1991).

Herbicide Monitoring : In environmental sciences, sensors have been developed using DNA nanostructures to monitor cyanazine herbicide, a compound related to tritylhydrazine, in food and water samples (Karimi-Maleh et al., 2021).

Propriétés

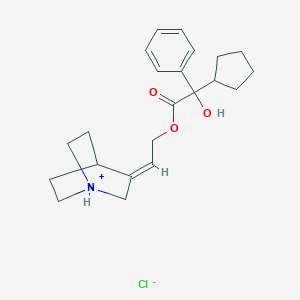

IUPAC Name |

tritylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECSRVFRKTFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

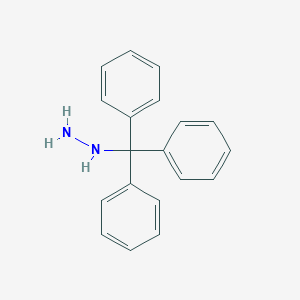

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tritylhydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.